molecular formula C9H10ClN B1280154 5-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 73075-43-1

5-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1280154
CAS RN: 73075-43-1
M. Wt: 167.63 g/mol
InChI Key: OHOZWCJUZQXMAW-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10ClN . It belongs to the class of isoquinoline alkaloids and exhibits diverse biological activities. These activities make it an intriguing subject for research in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a chlorine atom attached. The chlorination at the 5-position influences its reactivity and biological properties. Researchers have investigated the stereochemistry and conformational aspects of this compound to understand its behavior .


Chemical Reactions Analysis

Studies have explored the reactivity of 5-Chloro-1,2,3,4-tetrahydroisoquinoline in various chemical reactions. These reactions include functionalization , cyclization , and derivatization . Researchers have aimed to modify its structure to enhance specific properties or create novel derivatives with potential applications .


Physical And Chemical Properties Analysis

  • Storage Temperature : Refer to safety data sheets

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolines (THIQ), including 5-Chloro-1,2,3,4-tetrahydroisoquinoline, form an important class of isoquinoline alkaloids . They are used in medicinal chemistry due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Biological Activities and SAR Studies

THIQ based natural and synthetic compounds exert diverse biological activities . The structural–activity relationship (SAR) of these compounds and their mechanism of action have been studied extensively . This has resulted in the development of novel THIQ analogs with potent biological activity .

Synthetic Strategies

Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed in various studies . These strategies are crucial for the development of novel THIQ analogs with potent biological activity .

C(1)-Functionalization

Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been reported . This method provided the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtained different products with structural diversity .

Precursors for Alkaloids

C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities . This has led to considerable research interest in the synthesis of these derivatives .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet .

properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZWCJUZQXMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503775
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

73075-43-1
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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